molecular formula C10H22O2 B3267305 4,7-Decanediol CAS No. 4469-89-0

4,7-Decanediol

Cat. No.: B3267305
CAS No.: 4469-89-0
M. Wt: 174.28 g/mol
InChI Key: MBEWGVZBETVWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Decanediol, also known as 2,4,7,9-tetramethyldecane-4,7-diol, is an organic compound with the molecular formula C10H22O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a decane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

4,7-Decanediol has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets provide information on the safety and hazards of substances like “4,7-Decanediol”. For instance, one safety data sheet suggests avoiding contact with skin and eyes, and not breathing dust . Another safety data sheet suggests keeping the product and empty container away from heat and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Decanediol can be synthesized through several methods. One common method involves the esterification of sebacic acid with ethanol, followed by reduction. The process includes the following steps :

    Esterification: Sebacic acid is reacted with ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated and refluxed, resulting in the formation of diethyl sebacate.

    Reduction: The diethyl sebacate is then reduced using a metal catalyst like sodium in ethanol, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-pressure hydrogenation and advanced catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,7-Decanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products:

Mechanism of Action

The mechanism of action of 4,7-Decanediol involves its interaction with various molecular targets and pathways. For instance, it can act as an antibacterial agent by disrupting the cell membrane of bacteria, leading to cell lysis. The hydroxyl groups in this compound play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

4,7-Decanediol can be compared with other similar diols such as 1,10-Decanediol and 1,12-Dodecanediol:

    1,10-Decanediol: Similar in structure but differs in the position of hydroxyl groups. It is used in the synthesis of polymers and as a plasticizer.

    1,12-Dodecanediol: Has a longer carbon chain and is used in the production of lubricants and surfactants.

Uniqueness: this compound is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity compared to other diols .

Properties

IUPAC Name

decane-4,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-3-5-9(11)7-8-10(12)6-4-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEWGVZBETVWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Decanediol
Reactant of Route 2
4,7-Decanediol
Reactant of Route 3
Reactant of Route 3
4,7-Decanediol
Reactant of Route 4
Reactant of Route 4
4,7-Decanediol
Reactant of Route 5
Reactant of Route 5
4,7-Decanediol
Reactant of Route 6
Reactant of Route 6
4,7-Decanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.